Methyl 2-bromo-5-cyano-3-hydroxybenzoate
Overview
Description
Methyl 2-bromo-5-cyano-3-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position, a cyano group at the fifth position, and a hydroxyl group at the third position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-cyano-3-hydroxybenzoate can be achieved through several synthetic routes
Bromination: Methyl 3-hydroxybenzoate is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the second position.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source, such as copper(I) cyanide, to introduce the cyano group at the fifth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-3-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Amino or aldehyde derivatives of the original compound.
Ester Hydrolysis: 2-bromo-5-cyano-3-hydroxybenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)3-7(12)8(6)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMMPDIQNUADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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